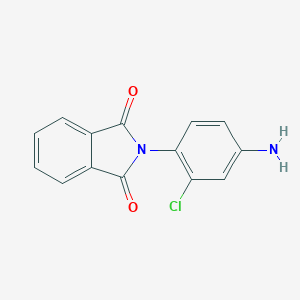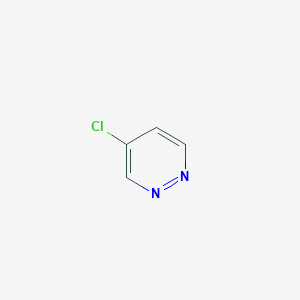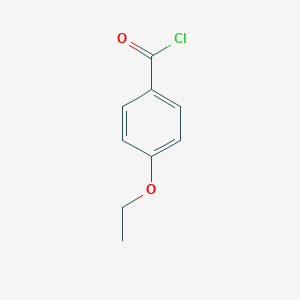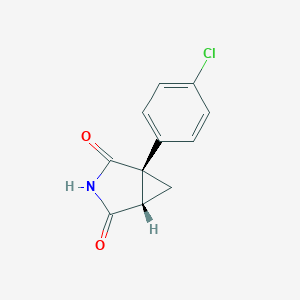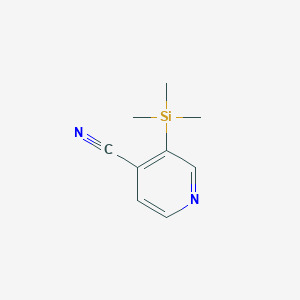
3-(Trimethylsilyl)isonicotinonitrile
Übersicht
Beschreibung
3-(Trimethylsilyl)isonicotinonitrile is a chemical compound with the molecular formula C9H12N2Si . It is characterized by a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, which includes a pyridine ring and a nitrile group .
Molecular Structure Analysis
The molecular structure of 3-(Trimethylsilyl)isonicotinonitrile includes a trimethylsilyl group, a pyridine ring, and a nitrile group . The molecule contains a total of 24 bonds, including 12 non-hydrogen bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis
3-(Trimethylsilyl)isonicotinonitrile has a molecular weight of 176.29 g/mol . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 176.076974926 g/mol . The topological polar surface area is 36.7 Ų .Wissenschaftliche Forschungsanwendungen
Organic Chemistry
- Summary of Application : 3-(Trimethylsilyl)isonicotinonitrile is a versatile chemical compound used in diverse scientific research applications. It’s unique properties make it ideal for synthesizing pharmaceuticals, agrochemicals, and organic materials.
- Methods of Application : The molecule consists of a pyridine ring with a nitrile group attached to the 3-position . It is produced by ammoxidation of 3-methylpyridine . The reaction is as follows: .
- Results or Outcomes : This compound enables breakthroughs in drug discovery and advanced material development.
Radical-Based Reagent in Organic Chemistry
- Summary of Application : Tris(trimethylsilyl)silane, a radical-based reagent, has found multiple applications in organic synthesis as well as in polymers and material science . It has been successfully used in radical reductions, hydrosilylation and consecutive radical reactions .
- Methods of Application : The majority of radical reactions of interest to synthetic chemists are chain processes under reductive conditions . The mechanism of the reduction of a functional group by (TMS)3SiH is shown in Scheme 1 . Initially, (TMS)3Si • radicals are generated by some initiation process. In the propagation steps, the removal of the functional group Z in the organic substrate (RZ) takes place by action of (TMS)3Si • radical via a reactive intermediate or a transition state .
- Results or Outcomes : The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
Derivatization Agent in Gas Chromatography
- Summary of Application : Trimethylsilyl groups, such as the one in 3-(Trimethylsilyl)isonicotinonitrile, are often used to derivatize non-volatile compounds for analysis by gas chromatography .
- Methods of Application : The trimethylsilyl group is introduced to the molecule of interest using a trimethylsilylating reagent . This process forms trimethylsiloxy groups on the molecule, increasing its volatility .
- Results or Outcomes : The increased volatility of the derivatized compounds makes them more amenable to analysis by gas chromatography or mass spectrometry .
Temporary Protecting Group in Chemical Synthesis
- Summary of Application : Trimethylsilyl groups can be used as temporary protecting groups during chemical synthesis .
- Methods of Application : The trimethylsilyl group is introduced to the molecule of interest to protect certain functional groups from reacting during certain steps of a synthesis . The group can then be removed when it is no longer needed .
- Results or Outcomes : The use of trimethylsilyl groups as protecting groups can increase the efficiency and selectivity of chemical syntheses .
Precursor to Vitamin Niacin
- Summary of Application : Nicotinonitrile, which can be produced from 3-(Trimethylsilyl)isonicotinonitrile, is a precursor to the vitamin niacin .
- Methods of Application : Nitrilase-catalyzed hydrolysis of 3-cyanopyridine by means of immobilized Rhodococcus rhodochrous J1 strains leads in quantitative yield to nicotinamide (vitamin B3) .
- Results or Outcomes : This process allows for a more selective synthesis as further hydrolysis of the amide to nicotinic acid is avoided .
Use in Polymerization
- Summary of Application : Tris(trimethylsilyl)silane, a radical-based reagent, has found multiple applications in organic synthesis as well as in polymers and material science .
- Methods of Application : The strategic role of (TMS)3SiH in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
- Results or Outcomes : The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
Safety And Hazards
3-(Trimethylsilyl)isonicotinonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-trimethylsilylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2Si/c1-12(2,3)9-7-11-5-4-8(9)6-10/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEFGISDEWYXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479392 | |
| Record name | 3-(Trimethylsilyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)isonicotinonitrile | |
CAS RN |
17379-38-3 | |
| Record name | 3-(Trimethylsilyl)-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17379-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trimethylsilyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



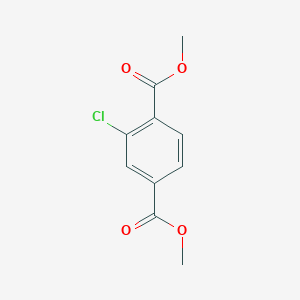
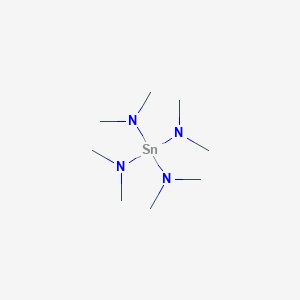
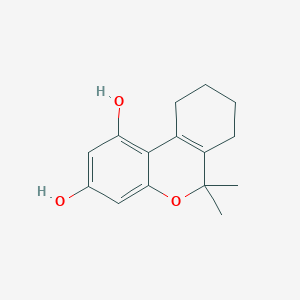

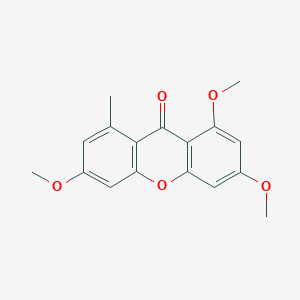
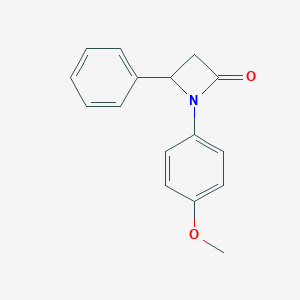
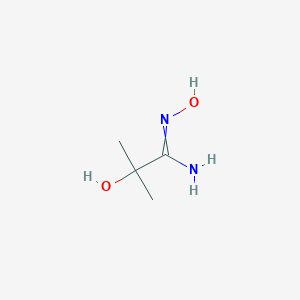
![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)
